3-Chloro-2-ethoxy-5-fluorophenylboronicacid
Overview
Description
Phenylboronic acids are a class of compounds that contain a phenyl group (C6H5) bonded to a boronic acid functional group (B(OH)2). They are used as versatile building blocks in organic synthesis and are involved in various chemical reactions .
Synthesis Analysis
Phenylboronic acids can be involved in Suzuki cross-coupling reactions, which are used to create carbon-carbon bonds between two aromatic compounds . They can also be used in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity, and in the synthesis of kinesin spindle protein inhibitors .
Molecular Structure Analysis
The molecular structure of phenylboronic acids involves a phenyl group (a six-membered carbon ring) attached to a boronic acid group. The boronic acid group consists of a boron atom bonded to two hydroxyl groups .
Chemical Reactions Analysis
Phenylboronic acids can participate in a variety of chemical reactions, including Suzuki cross-coupling reactions . They can also be involved in the synthesis of various bioactive compounds .
Physical and Chemical Properties Analysis
Phenylboronic acids are typically solid at room temperature. The presence of electron-withdrawing substituents can increase the acidity of these compounds .
Scientific Research Applications
Fluorescence Quenching Mechanisms
Research into boronic acid derivatives, including molecules similar to 3-chloro-2-ethoxy-5-fluorophenylboronic acid, focuses on their fluorescence quenching mechanisms. Studies utilizing steady state fluorescence measurements have explored the quenching of fluorescence by anilines, suggesting that static quenching mechanisms are predominant. These investigations are pivotal in understanding the photophysical properties of boronic acids, which could be relevant for designing fluorescence-based sensors or imaging agents (Geethanjali, Nagaraja, & Melavanki, 2015).
Synthesis of Novel Derivatives via Cross-Coupling
The synthesis of various derivatives through palladium-catalyzed Suzuki cross-coupling reactions has been reported, demonstrating the utility of arylboronic acids, including those structurally related to 3-chloro-2-ethoxy-5-fluorophenylboronic acid. This method facilitates the creation of compounds with potential pharmacological applications, showcasing the role of arylboronic acids in medicinal chemistry and drug design (Ikram et al., 2015).
Ortho-Directing Agents for Aromatic C-H Silylation
Arylboronic acids, similar in structure to 3-chloro-2-ethoxy-5-fluorophenylboronic acid, have been used with ortho-directing agents in ruthenium-catalyzed aromatic C-H silylation. This process allows for regioselective silylation, highlighting the potential of arylboronic acids in developing synthetic methodologies for complex molecules (Ihara & Suginome, 2009).
Exploration of Halodeboronation Reactions
The halodeboronation of aryl boronic acids, including 3-chloro-2-ethoxy-5-fluorophenylboronic acid, has been explored for the synthesis of aryl bromides and chlorides. This transformation demonstrates the versatility of arylboronic acids in organic synthesis, enabling the generation of halogenated compounds which are valuable intermediates in pharmaceutical and material science research (Szumigala, Devine, Gauthier, & Volante, 2004).
Development of Herbicidal Agents
Studies have shown that derivatives of 3-chloro-2-ethoxy-5-fluorophenylboronic acid can be synthesized with herbicidal activity. These compounds demonstrate the potential of boronic acid derivatives in the development of agricultural chemicals, contributing to the management of weed species affecting crop production (Tajik & Dadras, 2011).
Mechanism of Action
Action Environment:
Environmental factors significantly influence the compound’s efficacy and stability. These factors include pH, temperature, and the presence of other molecules (e.g., cofactors, ions). Additionally, interactions with other drugs or chemicals may impact its action.
: 3-Chloro-2-ethoxy-5-fluorophenylboronicacid pinacol ester : ChemicalBook: this compound : ChemicalBook: this compound
Safety and Hazards
Properties
IUPAC Name |
(3-chloro-2-ethoxy-5-fluorophenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClFO3/c1-2-14-8-6(9(12)13)3-5(11)4-7(8)10/h3-4,12-13H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBJWNSRNFNCOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCC)Cl)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101221753 | |
Record name | Boronic acid, B-(3-chloro-2-ethoxy-5-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101221753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-18-1 | |
Record name | Boronic acid, B-(3-chloro-2-ethoxy-5-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(3-chloro-2-ethoxy-5-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101221753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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